molecular formula C8H12N2O2 B13384141 Ethyl 5-cyanopyrrolidine-2-carboxylate

Ethyl 5-cyanopyrrolidine-2-carboxylate

Cat. No.: B13384141
M. Wt: 168.19 g/mol
InChI Key: WGPRYWGHOIXWPQ-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyanopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with cyanogen bromide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyanopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyanopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-pyrrolidinecarboxylate: A precursor in the synthesis of ethyl 5-cyanopyrrolidine-2-carboxylate.

    5-Cyanopyrrolidine-2-carboxylic acid: A structurally similar compound with different functional groups.

    N-Methylpyrrolidine-2-carboxylate: Another pyrrolidine derivative with distinct properties.

Uniqueness

This compound is unique due to the presence of both an ester and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .

Biological Activity

Ethyl 5-cyanopyrrolidine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a cyano group and an ester functional group. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.20 g/mol. The presence of the cyano group significantly influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that derivatives of cyanopyrrolidines exhibit significant activity against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases and cancer progression .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)15POP inhibition
EAC (Mouse)10Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring may facilitate binding to biological receptors, modulating various biological pathways .

Case Study 1: In Vivo Evaluation Against Ehrlich Ascites Carcinoma

A notable case study involved the evaluation of this compound's sodium salt against Ehrlich ascites carcinoma (EAC) in female mice. The study demonstrated significant reductions in tumor volume and cell count, alongside enhanced apoptotic activity as evidenced by increased caspase-3 expression levels. Histopathological analysis revealed no adverse effects on liver and kidney tissues, underscoring the compound's therapeutic potential .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of cyanopyrrolidine derivatives, including this compound, in models of scopolamine-induced amnesia in rats. Results indicated that these compounds could penetrate the blood-brain barrier and effectively inhibit POP activity, suggesting their potential utility in treating neurodegenerative diseases .

Properties

IUPAC Name

ethyl 5-cyanopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRYWGHOIXWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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